molecular formula C7H10N2O B1487311 4-Cyclopropylmethoxy-1H-pyrazole CAS No. 2279124-44-4

4-Cyclopropylmethoxy-1H-pyrazole

Cat. No.: B1487311
CAS No.: 2279124-44-4
M. Wt: 138.17 g/mol
InChI Key: QFEXUPUSPHFVAD-UHFFFAOYSA-N
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Description

4-Cyclopropylmethoxy-1H-pyrazole is a chemical compound belonging to the class of pyrazoles, which are five-membered heterocyclic aromatic organic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropylmethoxy-1H-pyrazole typically involves the reaction of cyclopropylmethanol with hydrazine in the presence of a suitable catalyst under controlled conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is then cyclized to form the pyrazole ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. The process may also involve the use of continuous flow chemistry to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropylmethoxy-1H-pyrazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Oxidation of this compound can lead to the formation of pyrazole-4-carboxylic acid.

  • Reduction: Reduction can produce this compound derivatives with reduced functional groups.

Scientific Research Applications

4-Cyclopropylmethoxy-1H-pyrazole has a wide range of applications in scientific research, including:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antifungal properties.

  • Medicine: It is investigated for its potential use in drug discovery and development, particularly in the treatment of various diseases.

  • Industry: It is utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-Cyclopropylmethoxy-1H-pyrazole exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

  • 3-Cyclopropylmethoxy-1H-pyrazole

  • 5-Cyclopropylmethoxy-1H-pyrazole

  • 3-Methyl-1H-pyrazole

  • 5-Methyl-1H-pyrazole

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Properties

IUPAC Name

4-(cyclopropylmethoxy)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-2-6(1)5-10-7-3-8-9-4-7/h3-4,6H,1-2,5H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFEXUPUSPHFVAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CNN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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